molecular formula C10H9Cl2NO2S B2416917 Quinolin-2-ylmethanesulfonyl chloride;hydrochloride CAS No. 2402829-92-7

Quinolin-2-ylmethanesulfonyl chloride;hydrochloride

Cat. No.: B2416917
CAS No.: 2402829-92-7
M. Wt: 278.15
InChI Key: MDHUBRUPUJBIOG-UHFFFAOYSA-N
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Description

Quinolin-2-ylmethanesulfonyl chloride;hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is known for its versatility and is used in a range of scientific applications.

Scientific Research Applications

Quinolin-2-ylmethanesulfonyl chloride;hydrochloride is utilized in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the quinoline moiety into target molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Safety and Hazards

The safety information for this compound includes several hazard statements: H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.

Preparation Methods

The synthesis of Quinolin-2-ylmethanesulfonyl chloride;hydrochloride involves several steps. One common method includes the reaction of quinoline derivatives with methanesulfonyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Quinolin-2-ylmethanesulfonyl chloride;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form quinolin-2-ylmethanesulfonic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Quinolin-2-ylmethanesulfonyl chloride;hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Quinolin-2-ylmethanesulfonyl chloride;hydrochloride can be compared with other quinoline derivatives and sulfonyl chloride compounds. Similar compounds include:

  • Quinoline-2-sulfonyl chloride
  • Methanesulfonyl chloride
  • Quinoline-4-sulfonyl chloride

What sets this compound apart is its unique combination of the quinoline and methanesulfonyl chloride moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

quinolin-2-ylmethanesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHUBRUPUJBIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CS(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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